N-benzyl-4-(5-methyl-1,3-benzothiazol-2-yl)aniline
Description
N-benzyl-4-(5-methyl-1,3-benzothiazol-2-yl)aniline is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, materials science, and industrial applications.
Properties
IUPAC Name |
N-benzyl-4-(5-methyl-1,3-benzothiazol-2-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2S/c1-15-7-12-20-19(13-15)23-21(24-20)17-8-10-18(11-9-17)22-14-16-5-3-2-4-6-16/h2-13,22H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBOOQIFDACIXMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)SC(=N2)C3=CC=C(C=C3)NCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-benzyl-4-(5-methyl-1,3-benzothiazol-2-yl)aniline can be achieved through various synthetic routes. One common method involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by cyclization to form the benzothiazole ring. The benzylation of the resulting benzothiazole derivative with benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate yields the final product.
Industrial production methods often involve the use of microwave irradiation or one-pot multicomponent reactions to enhance the efficiency and yield of the synthesis. These methods are advantageous due to their simplicity, cost-effectiveness, and reduced reaction times .
Chemical Reactions Analysis
N-benzyl-4-(5-methyl-1,3-benzothiazol-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions with halogens, nitro groups, or other electrophiles, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or copper salts. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-benzyl-4-(5-methyl-1,3-benzothiazol-2-yl)aniline has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial, antifungal, and anticancer activities, making it a valuable candidate for drug development and biological studies.
Medicine: Due to its biological activities, it is investigated for potential therapeutic applications in treating infections, cancer, and other diseases.
Industry: The compound is used in the development of materials with specific properties, such as fluorescence or conductivity, for applications in electronics and photonics
Mechanism of Action
The mechanism of action of N-benzyl-4-(5-methyl-1,3-benzothiazol-2-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or induce apoptosis by activating specific proteins involved in programmed cell death .
Comparison with Similar Compounds
N-benzyl-4-(5-methyl-1,3-benzothiazol-2-yl)aniline can be compared with other benzothiazole derivatives, such as:
2-aminobenzothiazole: A simpler benzothiazole derivative with antimicrobial and anticancer properties.
2-mercaptobenzothiazole: Known for its use as a vulcanization accelerator in the rubber industry and its antimicrobial activity.
2-arylbenzothiazoles: These compounds exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
